Flavicin
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Overview
Description
Flavicin is a naturally occurring compound known for its antimicrobial properties. It is a yellow pigment that has been isolated from various sources, including plants and microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavicin can be synthesized through multiple fractional extraction methods and chromatographic adsorption procedures. These methods involve the purification of this compound to achieve high activity levels . The synthetic routes typically require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. These processes often utilize advanced chromatographic techniques to isolate this compound from complex mixtures. The use of mechanochemical-extraction technology and anatase titanium dioxide nanoparticles has shown promise in enhancing the selectivity and efficiency of this compound extraction .
Chemical Reactions Analysis
Types of Reactions
Flavicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from this compound reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction may yield hydroquinones.
Scientific Research Applications
Flavicin has a wide range of scientific research applications:
Mechanism of Action
Flavicin exerts its effects primarily through its ability to interfere with the cellular processes of microorganisms. It targets specific enzymes and proteins involved in the metabolic pathways of bacteria and fungi, leading to the inhibition of their growth and proliferation . The exact molecular targets and pathways can vary depending on the type of microorganism and the specific conditions of the environment.
Comparison with Similar Compounds
Flavicin is part of a broader class of compounds known as flavonoids, which are characterized by their polyphenolic structures. Similar compounds include:
Flavin adenine dinucleotide: This compound is a redox-active coenzyme involved in various metabolic processes.
Flavin mononucleotide: Another coenzyme derived from riboflavin, flavin mononucleotide is involved in redox reactions and is essential for cellular respiration.
Properties
IUPAC Name |
6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAZKHULUUVWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871776 |
Source
|
Record name | 6-(Hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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